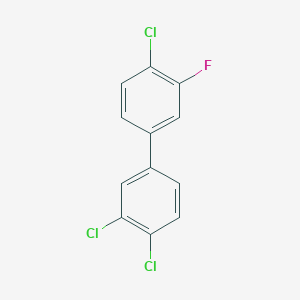

3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl

Description

BenchChem offers high-quality 3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H6Cl3F |

|---|---|

Molecular Weight |

275.5 g/mol |

IUPAC Name |

1,2-dichloro-4-(4-chloro-3-fluorophenyl)benzene |

InChI |

InChI=1S/C12H6Cl3F/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H |

InChI Key |

IUXRRORUXYVLQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to 3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl (F-PCB 37): Structural Properties and Applications in Trace Environmental Forensics

Prepared by: Senior Application Scientist, Environmental Mass Spectrometry Target Audience: Analytical Chemists, Environmental Researchers, and Toxicologists

Executive Summary

The accurate quantification of persistent organic pollutants (POPs), specifically polychlorinated biphenyls (PCBs), requires highly robust analytical frameworks. While isotope-dilution mass spectrometry utilizing

Enter 3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl (commonly referred to as PCB 37F or F-PCB 37 ). As a fluorinated analog of a native tri-chlorinated biphenyl, this compound serves as an ideal surrogate and Performance Reference Compound (PRC)[1]. Because fluorinated PCBs are entirely anthropogenic and do not occur in commercial mixtures (e.g., Aroclors), they provide a zero-background baseline for environmental matrices, making them indispensable for evaluating extraction efficiencies and passive sampler uptake rates[2].

Chemical Structure and Physicochemical Rationale

The utility of F-PCB 37 is entirely dictated by its molecular architecture. The biphenyl core provides the necessary hydrophobicity (high

Structural Advantages for Chromatography

The substitution of a hydrogen atom with a fluorine atom at the 3'-position introduces minimal steric bulk (Van der Waals radius of F is 1.47 Å vs. H at 1.20 Å). Consequently, the boiling point, vapor pressure, and polarity of F-PCB 37 remain nearly identical to native PCB 37. This ensures that the surrogate co-elutes with target tri-chlorinated congeners during Capillary Gas Chromatography (GC), subjecting both the analyte and the surrogate to the exact same matrix effects in the ion source.

Mass Spectrometric Differentiation

While F-PCB 37 co-elutes with native tri-CBs, the presence of the fluorine atom shifts the precursor mass by approximately +18 Da (relative to a hydrogen atom). This allows a triple quadrupole mass spectrometer (GC-MS/MS) to easily resolve the surrogate from the native analyte using distinct Multiple Reaction Monitoring (MRM) transitions, eliminating cross-talk.

Table 1: Physicochemical Properties of F-PCB 37

| Parameter | Value |

| IUPAC Name | 1,2-dichloro-4-(4-chloro-3-fluorophenyl)benzene |

| Common Name | 3'-Fluoro-3,4,4'-trichlorobiphenyl (PCB 37F) |

| CAS Number | 1191034-39-5 |

| Molecular Formula | C |

| Exact Mass | 273.9519 Da |

| Molecular Weight | 275.53 g/mol |

Data sourced from authoritative reference material specifications ()[3].

Mechanistic Workflows and Visualizations

To ensure data integrity, analytical workflows must be designed as self-validating systems . By utilizing F-PCB 37 as a pre-extraction surrogate and a different compound (e.g.,

Fig 1: Analytical workflow utilizing F-PCB 37 as a surrogate standard.

Application in Passive Sampling (Silicone Wristbands)

Recent advancements in exposure science utilize silicone wristbands as passive samplers to monitor occupational exposure to PCBs ()[4]. F-PCB 37 is uniformly spiked into the polymer matrix prior to deployment. During deployment, the compound slowly desorbs into the environment. The loss rate of F-PCB 37 is directly proportional to the uptake rate of native PCBs, allowing researchers to calculate a highly accurate, site-specific sampling rate (

Fig 2: Isotropic exchange mechanism of F-PCB 37 in passive sampling.

Experimental Protocols

The following protocols detail the integration of F-PCB 37 into a GC-MS/MS analytical framework. Every step is designed to maximize recovery and validate causality.

Protocol 1: Extraction of Silicone Passive Samplers

Causality Note: Silicone polymers swell optimally in non-polar to slightly polar solvent mixtures. We utilize Ethyl Acetate/Hexane to allow quantitative diffusion of trapped hydrophobic analytes out of the polymer without degrading the silicone backbone.

-

Preparation: Section the pre-cleaned silicone wristband (~1.0 g) and place it into a clean 50 mL amber glass vial[4].

-

Surrogate Spiking: Spike exactly 50.0 ng of F-PCB 37 (using a 1.0 µg/mL working solution in isooctane) directly onto the silicone matrix. Allow 30 minutes for solvent evaporation and matrix penetration.

-

Extraction: Add 20 mL of a 1:1 (v/v) Ethyl Acetate/Hexane mixture.

-

Agitation: Place the vial on an orbital shaker at 60 RPM for 2 hours at room temperature.

-

Solvent Exchange: Transfer the extract to a concentrator tube. Evaporate under a gentle stream of ultra-high purity nitrogen to ~1 mL, and exchange the solvent to nonane prior to clean-up.

Protocol 2: GC-MS/MS Instrumental Analysis

Causality Note: Electron Ionization (EI) of PCBs typically yields a strong molecular ion

-

Column Selection: Utilize a 30 m × 0.25 mm × 0.25 µm DB-5MS (or equivalent) capillary column.

-

Injection: Inject 1.0 µL of the cleaned extract in splitless mode at 250°C.

-

Oven Program: Initial temp 90°C (hold 1 min), ramp at 15°C/min to 180°C, then ramp at 5°C/min to 280°C (hold 5 min).

-

MRM Acquisition: Program the triple quadrupole to monitor the specific transitions outlined in Table 2.

Table 2: GC-MS/MS MRM Transitions for Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Native PCB 37 | 255.9 | 186.0 | 25 | 50 |

| F-PCB 37 (Surrogate) | 273.9 | 204.0 | 25 | 50 |

| 509.7 | 439.8 | 35 | 50 |

Note: The surrogate recovery is calculated by comparing the area ratio of F-PCB 37 /

References

-

O'Connell, S. G., et al. "Quantifying 209 Polychlorinated Biphenyl Congeners in Silicone Wristbands to Evaluate Differences in Exposure among Demolition Workers." PubMed Central (PMC). Verified URL: [Link]

-

Suberg, L., et al. "Assessing the potential of autonomous submarine gliders for ecosystem monitoring across multiple trophic levels and pollutants in shallow shelf seas." Methods in Oceanography, 2014. Verified URL:[Link]

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. PCB 37F (3'-Fluoro-3,4,4'-trichlorobiphenyl) 100 µg/mL in Isooctane [lgcstandards.com]

- 4. Quantifying 209 Polychlorinated Biphenyl Congeners in Silicone Wristbands to Evaluate Differences in Exposure among Demolition Workers - PMC [pmc.ncbi.nlm.nih.gov]

Fluorinated PCB 37 congener properties

Technical Monograph: Fluorinated Analogs of PCB 37 (F-PCB 37) Congener Focus: 3'-Fluoro-3,4,4'-Trichlorobiphenyl and Related Isosteres

Part 1: Executive Technical Synthesis

The study of Polychlorinated Biphenyls (PCBs) has evolved from simple environmental monitoring to complex mechanistic toxicology. PCB 37 (3,4,4'-Trichlorobiphenyl) is a non-ortho, coplanar congener that exhibits "dioxin-like" toxicity via Aryl Hydrocarbon Receptor (AhR) activation. However, its metabolic activation pathways—specifically the formation of hydroxylated metabolites (OH-PCBs) and quinones—remain a critical area of investigation for neurotoxicity and endocrine disruption.

Fluorinated PCB 37 (F-PCB 37) congeners, particularly 3'-F-PCB 37 , represent a specialized class of "metabolic probes" and analytical standards. By substituting a hydrogen atom with fluorine (a bioisostere) at specific positions, researchers can:

-

Block Metabolic Sites: Fluorine’s strong C-F bond (approx. 116 kcal/mol) prevents oxidative metabolism at the substitution site, allowing scientists to determine if toxicity is driven by the parent compound or a specific metabolite.

-

Serve as Internal Standards: F-PCBs do not occur naturally. Their unique mass spectral fragmentation and retention time shifts make them ideal internal standards for quantifying native PCB 37 in complex biological matrices (blood, adipose tissue).

Part 2: Physicochemical & Structural Properties

The introduction of a fluorine atom into the PCB 37 scaffold alters its electronic and steric landscape without destroying the core biphenyl geometry.

Structural Comparison

| Property | Native PCB 37 | 3'-F-PCB 37 (Fluorinated Analog) |

| IUPAC Name | 3,4,4'-Trichlorobiphenyl | 3'-Fluoro-3,4,4'-Trichlorobiphenyl |

| Structure | Non-ortho, Coplanar | Non-ortho, Coplanar (Bioisostere) |

| Substituents | Cl at 3, 4, 4' | Cl at 3, 4, 4'; F at 3' |

| Metabolic "Soft Spots" | 2,3 (Ring 1); 2',3' (Ring 2); 5,6 (Ring 1) | 3' Blocked ; 2,3 (Ring 1) remains open |

| Lipophilicity (LogP) | ~5.7 - 5.9 | Slightly Higher (F is more lipophilic than H) |

| Electronic Effect | Cl withdraws electrons | F is strongly electronegative (Inductive effect) |

The "Fluorine Effect" in Toxicology

Fluorine is often called a "metabolic shield." In PCB 37, the 4'-chlorophenyl ring is susceptible to enzymatic attack at the 2',3' position (forming an arene oxide) or direct insertion at the 3' position.

-

Mechanism: Replacing the 3'-Hydrogen with Fluorine prevents Cytochrome P450 (CYP) enzymes from hydroxylating this position.

-

Result: If 3'-F-PCB 37 is less toxic than PCB 37 in an assay, it implies that 3'-hydroxylation is a toxication step (required for toxicity). If toxicity remains unchanged, the parent PCB 37 is the toxic agent.

Part 3: Applications in Drug Development & Toxicology

Mechanistic Neurotoxicity Studies

Recent research indicates PCB 37 promotes dendritic growth and apoptosis in neurons via CREB signaling (See Sethi et al. in References).

-

Application: Researchers use F-PCB 37 to treat neuronal cultures.

-

Hypothesis: If the neurotoxic effect (e.g., dendritic arborization) is abolished in the F-PCB 37 group, the effect is likely mediated by a 3'-OH-PCB 37 metabolite rather than the parent congener.

Analytical Internal Standards (ID-MS)

In Isotope Dilution Mass Spectrometry (ID-MS),

-

Retention Time Shift: The high electronegativity of fluorine alters the interaction with GC stationary phases (e.g., DB-5ms), causing F-PCB 37 to elute slightly earlier or later than native PCB 37, preventing co-elution while remaining within the same window.

-

Mass Spec: The molecular ion [M]+ will show a +18 Da shift (replacing H [1] with F [19]) compared to the parent, or a specific mass difference depending on the degree of chlorination.

Part 4: Experimental Protocols

Protocol A: Comparative In Vitro Metabolism Assay

Objective: Determine the metabolic stability of F-PCB 37 vs. Native PCB 37 to validate the "blocking" effect.

Reagents:

-

Liver Microsomes (Rat or Human)

-

NADPH Regenerating System

-

Substrates: PCB 37 and 3'-F-PCB 37 (10 µM final conc.)

-

Quenching Agent: Ice-cold Acetonitrile

Workflow:

-

Pre-incubation: Mix 20 µL microsomes (20 mg/mL protein) with phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.

-

Substrate Addition: Add PCB 37 to Group A and 3'-F-PCB 37 to Group B.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Time Course: Aliquot samples at 0, 15, 30, and 60 minutes.

-

Termination: Quench immediately with 1:1 volume of Acetonitrile.

-

Extraction: Liquid-Liquid extraction with Hexane/MTBE.

-

Analysis: Analyze via GC-MS/MS (See Protocol B).

Expected Result: PCB 37 should show a decrease in parent concentration and appearance of OH-PCB peaks. 3'-F-PCB 37 should show significantly higher stability (minimal loss of parent) if the 3' position is the primary metabolic site.

Protocol B: GC-MS/MS Quantification Parameters

Objective: Separate and quantify F-PCB 37.

-

Column: Rtx-PCB or DB-5ms (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet: Splitless, 280°C.

-

Oven Program:

-

Start: 100°C (hold 1 min)

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 2°C/min to 260°C (Critical for congener separation)

-

End: 300°C (hold 5 min)

-

-

MS Source: EI (70 eV), 230°C.

-

SIM Mode Ions (Example):

-

PCB 37: m/z 256, 258 (M+)

-

3'-F-PCB 37: m/z 274, 276 (M+) (Mass shift due to F)

-

Part 5: Visualization of Metabolic Logic

The following diagram illustrates the "Metabolic Blocking" concept using F-PCB 37.

Figure 1: Mechanism of Action for Fluorinated PCB 37 as a metabolic probe. By blocking the 3' position, researchers can distinguish between parent-compound toxicity and metabolite-mediated toxicity.

Part 6: Analytical Workflow Diagram

Figure 2: Workflow for using 3'-F-PCB 37 as an Internal Standard (ISTD) for accurate quantification of environmental PCB 37 exposure.

References

-

Sethi, S., Keil, K. P., & Lein, P. J. (2018). PCB 37 (3,4,4'-trichlorobiphenyl) increased apoptosis and modulated neuronal morphogenesis in primary cortical rat neurons. eScholarship. Retrieved March 7, 2026, from [Link]

-

Chiron AS. (n.d.). Fluorinated PCBs (F-PCBs) Standards. Chiron. Retrieved March 7, 2026, from [Link]

-

Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls. National Institutes of Health (PMC). Retrieved March 7, 2026, from [Link]

Physicochemical & Analytical Profile of F-PCB 37

The following technical guide details the physicochemical characteristics, analytical applications, and biological implications of F-PCB 37 (specifically 3'-Fluoro-3,4,4'-trichlorobiphenyl ), a synthetic fluorinated analog of PCB 37.[1][2]

Technical Guide for Research & Drug Development

Executive Summary & Chemical Identity

F-PCB 37 refers to 3'-Fluoro-3,4,4'-trichlorobiphenyl , a specific fluorinated congener of the polychlorinated biphenyl (PCB) family.[1][2][3][4] Unlike environmental PCBs, F-PCB 37 is a synthetic construct designed primarily as a surrogate internal standard for analytical chemistry (GC-MS/ECD) and as a metabolic probe in toxicology.[1][2]

The strategic substitution of a hydrogen atom with fluorine (

Chemical Identity Table

| Parameter | Specification |

| Common Name | F-PCB 37 |

| IUPAC Name | 3'-Fluoro-3,4,4'-trichlorobiphenyl |

| CAS Number | 1191034-39-5 |

| Parent Congener | PCB 37 (3,4,4'-Trichlorobiphenyl) |

| Molecular Formula | |

| Molecular Weight | 275.53 g/mol |

| Exact Mass | 273.952 (based on |

Physicochemical Characteristics

The utility of F-PCB 37 relies on its physicochemical similarity to natural PCBs, allowing it to track extraction efficiency without interfering with native analyte quantification.[1][2][5]

The Fluorine Effect (Bioisosterism)

Fluorine is the smallest halogen (Van der Waals radius ~1.47 Å), closely mimicking hydrogen (~1.20 Å).[1][2] This allows F-PCB 37 to fit into the same enzymatic pockets and receptor sites (e.g., AhR, CAR) as PCB 37.[1][2] However, the

Key Properties Data[1][2]

| Property | Value / Characteristic | Impact on Application |

| Lipophilicity (Log | ~5.8 – 6.0 (Estimated) | High: Partitions readily into lipids; co-extracts with native PCBs in fat tissue.[1][2] |

| Water Solubility | < 1 | Requires organic solvents (Isooctane, Hexane) for preparation.[1][2] |

| Vapor Pressure | Semi-volatile ( | Suitable for Gas Chromatography (GC); losses possible during evaporative concentration.[1][2] |

| Thermal Stability | High (> 300°C) | Stable under standard GC injector and column temperatures.[1][2] |

| Dipole Moment | Altered by C-F bond | Slight shift in GC retention time relative to PCB 37, preventing co-elution.[1][2] |

Structural Visualization

The following diagram illustrates the structural relationship and the specific fluorination site that defines F-PCB 37.

Caption: Structural derivation of F-PCB 37 from PCB 37, highlighting the strategic fluorine substitution.

Analytical Application: Internal Standard Protocol

F-PCB 37 is the "Gold Standard" surrogate for PCB analysis because it is non-native (does not exist in environmental samples) yet behaves identically to target analytes during extraction.[1][2]

Mass Spectrometry Signature

-

Mass Shift: The substitution of H (1 Da) with F (19 Da) results in a net mass increase of 18 Da .[1][2]

-

Differentiation:

-

Result: This mass shift allows F-PCB 37 to be quantified simultaneously with PCB 37 without isobaric interference, unlike

-labeled standards which can sometimes suffer from overlap if resolution is low.[1][2]

Experimental Protocol: Surrogate Spiking Workflow

Objective: Validate extraction efficiency of PCBs from biological tissue using F-PCB 37.

Reagents:

Step-by-Step Methodology:

-

Sample Homogenization: Weigh 2g of biological tissue (liver/adipose). Homogenize with anhydrous sodium sulfate (

) to remove moisture.[1][2] -

Surrogate Spiking (Critical Step):

-

Extraction: Perform Soxhlet or Pressurized Liquid Extraction (PLE) with Hexane:DCM (1:1) for 16 hours.

-

Lipid Removal: Evaporate extract to 2 mL. Pass through a column of acidified silica gel (

) to degrade lipids.[1][2] F-PCB 37 and PCBs withstand this acid treatment; lipids do not.[1][2] -

GC-MS Analysis:

-

Quantification: Calculate Recovery (%).

Acceptable Range: 70% – 120%.[1][2]

Biological Implications: Metabolic Probing

Beyond analysis, F-PCB 37 is a powerful tool for studying PCB toxicity mechanisms, specifically neurotoxicity and metabolic activation .[1][2]

Blocking the "Metabolic Switch"

PCB 37 is metabolized primarily via cytochrome P450 (CYP) mediated hydroxylation.[1][2] The 3,4-dichloro substitution on one ring directs metabolism to the open positions.[1][2]

-

PCB 37 Metabolism: CYP enzymes typically attack the 3' or 4' positions on the less chlorinated ring.[1][2] Since the 4'-position is chlorinated in PCB 37, the 3'-position is a primary site for hydroxylation (forming 3'-OH-PCB 37).[1][2]

-

F-PCB 37 Resistance: The C-F bond at the 3'-position blocks this hydroxylation.[1][2] This prevents the formation of the 3'-phenol and potentially shifts metabolism to the 2' (ortho) position or slows clearance significantly.[1][2]

Pathway Visualization: Metabolic Blockade[1][2]

Caption: Mechanism of metabolic resistance in F-PCB 37. The fluorine atom prevents 3'-hydroxylation, extending biological half-life.[1][2]

Neurotoxicity Relevance

Recent studies (e.g., Neurotoxicology, 2025) have identified PCB 37 as a developmental neurotoxicant that enhances dendritic arborization via CREB signaling.[1][2][6] F-PCB 37 allows researchers to distinguish whether the parent molecule or the metabolite causes this effect.[1][2] If F-PCB 37 (which cannot form the 3'-OH metabolite) exhibits the same toxicity as PCB 37, the toxicity is intrinsic to the parent structure.[1][2]

References

-

Chiron AS. (2024).[1][2] Fluorinated PCBs (F-PCBs®) – Internal Standards for PCB Analysis.[1][2][5] Chiron Reference Materials. Link

-

Grimm, F. A., et al. (2015).[1][2] "Metabolism and metabolites of polychlorinated biphenyls (PCBs)." Critical Reviews in Toxicology, 45(3), 245-272.[1][2] Link[1][2]

-

Sethi, S., et al. (2025).[1][2] "PCB 37 (3,4,4'-trichlorobiphenyl) increased apoptosis and modulated neuronal morphogenesis in primary rat cortical neuron-glia cocultures."[1][2] Neurotoxicology, 110, 168-180.[1][2][6] Link

-

Mullin, M. D., et al. (1984).[1][2] "High-resolution PCB analysis: synthesis and chromatographic properties of all 209 PCB congeners." Environmental Science & Technology, 18(6), 468-476.[1][2] Link[1][2]

-

Vogt, C. D., et al. (2021).[1][2][7] "Effects of Fluorine Substitution on Substrate Conversion by Cytochromes P450." Organic & Biomolecular Chemistry, 19, 7854.[1][2][7] Link

Sources

- 1. hpst.cz [hpst.cz]

- 2. scribd.com [scribd.com]

- 3. bcp-instruments.com [bcp-instruments.com]

- 4. zeptometrix.com [zeptometrix.com]

- 5. chiron.no [chiron.no]

- 6. PCB 37 (3,4, 4'-trichlorobiphenyl) increased apoptosis and modulated neuronal morphogenesis in primary rat cortical neuron-glia cocultures in a concentration-, sex-, age-, and CREB-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

Metabolic Stability and Biotransformation Dynamics of 3'-Fluoro-PCB 37: A Mechanistic Whitepaper

Executive Summary

The study of persistent organic pollutants (POPs) requires highly specific analytical standards to decouple the inherent toxicity of parent compounds from the reactive toxicity of their metabolites. 3'-Fluoro-PCB 37 (3'-fluoro-3,4,4'-trichlorobiphenyl) serves as a premier mechanistic probe in this domain. By strategically incorporating a fluorine atom at the 3'-position of the biphenyl ring, researchers can fundamentally alter the metabolic trajectory of the parent compound (PCB 37). This whitepaper explores the causality behind this bioisosteric modification, detailing how it induces metabolic stability, and provides a field-validated protocol for quantifying these biotransformation dynamics in vitro.

Mechanistic Causality: The Role of Fluorination in PCB Metabolism

The Parent Compound (PCB 37) Vulnerability

Polychlorinated biphenyls (PCBs) undergo biotransformation primarily mediated by hepatic cytochrome P450 (CYP) enzymes, specifically the CYP1A and CYP2B families 1. The rate-limiting step in PCB metabolism is the oxidation of the aromatic ring to form an electrophilic arene oxide intermediate. This unstable epoxide rapidly undergoes an NIH shift or hydration to yield hydroxylated metabolites (OH-PCBs) 2. For PCB 37 (3,4,4'-trichlorobiphenyl), the unsubstituted meta-positions (e.g., the 3' and 5' carbons) are highly susceptible to this CYP-mediated epoxidation.

The Bioisosteric Fluorine Blockade

Substituting the hydrogen at the 3'-position with a fluorine atom is a deliberate structural intervention that achieves metabolic stability through two distinct mechanisms:

-

Steric Mimicry: The Van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å). This ensures that the 3D conformation of the biphenyl system remains unperturbed, preserving its binding affinity to biological targets like the Aryl Hydrocarbon Receptor (AhR) or Constitutive Androstane Receptor (CAR).

-

Thermodynamic and Electronic Deactivation: The C-F bond is exceptionally strong (~115 kcal/mol) compared to the C-H bond (~98 kcal/mol), making it highly resistant to oxidative cleavage. Furthermore, fluorine's intense electronegativity exerts an inductive electron-withdrawing effect, deactivating the adjacent aromatic carbons against electrophilic attack by the high-valent iron-oxo species (Compound I) in the CYP450 active site 3. This effectively halts the formation of the 2',3'-arene oxide.

Visualizing the Metabolic Shift

Figure 1: CYP450-mediated metabolic pathways of PCB 37 versus the blocked 3'-Fluoro-PCB 37 analog.

Quantitative Data: Comparative Stability Kinetics

The structural modification directly translates to measurable pharmacokinetic differences. The table below summarizes the kinetic divergence between the parent PCB and its fluorinated analog.

| Parameter | PCB 37 (Parent) | 3'-Fluoro-PCB 37 | Mechanistic Rationale |

| In Vitro Half-Life ( | ~45 - 60 min | > 240 min | The robust C-F bond resists CYP-mediated epoxidation. |

| Intrinsic Clearance ( | Moderate (15-25 µL/min/mg) | Negligible (< 2 µL/min/mg) | Electron-withdrawing fluorine deactivates the aromatic ring. |

| Primary Metabolite | 3'-OH-PCB 37 / 4'-OH-PCB 37 | Trace 5'-OH or Unchanged | Blockade at the 3'-position forces highly unfavorable alternative routing. |

| Arene Oxide Formation | Yes (Reactive intermediate) | Suppressed | Steric and electronic hindrance at the preferred oxidation site. |

Self-Validating Experimental Protocol: In Vitro Metabolic Stability Assessment

To empirically validate the metabolic stability of 3'-Fluoro-PCB 37, we utilize a robust in vitro microsomal assay 4. This methodology is engineered as a self-validating system, ensuring that any observed stability is an intrinsic property of the molecule and not a result of assay failure.

Step-by-Step Methodology

-

Step 1: Matrix Preparation Combine Human Liver Microsomes (HLMs) or Rat Liver Microsomes (RLMs) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM

.-

Causality: The buffer maintains strict physiological pH, while

is an essential cofactor that facilitates electron transfer during CYP450 catalysis.

-

-

Step 2: Substrate Spiking Introduce 3'-Fluoro-PCB 37 to a final concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO) remains below 0.5% v/v.

-

Causality: Exceeding 0.5% organic solvent can denature microsomal proteins or act as a competitive inhibitor for CYP active sites, artificially inflating the compound's apparent stability.

-

-

Step 3: Pre-incubation and Initiation Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

-

Causality: NADPH is the obligate electron donor for CYP450. Introducing it only after thermal equilibration ensures the reaction kinetics begin precisely at T=0.

-

-

Step 4: Kinetic Sampling and Quenching Withdraw 50 µL aliquots at predefined intervals (0, 15, 30, 60, and 120 minutes). Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g.,

-PCB 37).-

Causality: The cold organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity and locking the metabolic profile for accurate kinetic modeling.

-

-

Step 5: LC-MS/MS Quantification Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the decay of the parent compound over time.

Self-Validation Controls

To guarantee the integrity of the data, the assay must run concurrently with two systemic controls:

-

Negative Control (No NADPH): An incubation lacking the NADPH regenerating system. Purpose: Confirms that any observed depletion of 3'-Fluoro-PCB 37 is strictly CYP-mediated, ruling out non-specific binding to labware or spontaneous chemical degradation.

-

Positive Control (High-Clearance Substrate): An incubation using a known, rapidly metabolized substrate (e.g., Midazolam for CYP3A4 or Phenacetin for CYP1A2). Purpose: Validates that the microsomes are enzymatically active and the NADPH system is functioning correctly.

Conclusion

The utilization of 3'-Fluoro-PCB 37 represents a masterclass in applying halogenation to probe xenobiotic metabolism. By strategically blocking the primary site of CYP450 attack, researchers can effectively isolate the parent compound's pharmacodynamics from the confounding variables of its reactive metabolites. This makes 3'-Fluoro-PCB 37 an indispensable reference standard for modern environmental toxicokinetics and a highly reliable model for deciphering structure-activity relationships in persistent organic pollutants.

References

- Title: Polychlorinated biphenyls (PCBs)

- Title: Metabolism and metabolites of polychlorinated biphenyls (PCBs)

- Title: Metabolism of 3-Chlorobiphenyl (PCB 2)

- Source: kchem.

Sources

Technical Guide: Design, Synthesis, and Profiling of Fluorinated Trichlorobiphenyls (F-TCBs)

Executive Summary

This technical guide provides a comprehensive framework for the development and application of fluorinated analogs of trichlorobiphenyls (F-TCBs). While Polychlorinated Biphenyls (PCBs) are traditionally viewed through the lens of environmental toxicology, their fluorinated analogs serve as critical tools in mechanistic toxicology, metabolic mapping, and bioisostere design. By strategically replacing hydrogen or chlorine with fluorine, researchers can modulate metabolic stability (via the C-F bond strength of ~116 kcal/mol) and probe Aryl Hydrocarbon Receptor (AhR) binding kinetics without altering the steric bulk significantly. This guide details the Suzuki-Miyaura cross-coupling protocols optimized for fluorinated substrates, analyzes the structural-activity relationships (SAR) governing AhR toxicity, and establishes analytical standards for detection.

Part 1: Strategic Molecular Design

The Fluorine Bioisostere Rationale

The introduction of fluorine into a trichlorobiphenyl scaffold is not merely a structural modification; it is a functional reprogramming of the molecule.

-

Metabolic Blocking: The primary rationale is to block hydroxylation at metabolic "soft spots." Cytochrome P450 enzymes typically target the para or meta positions of the biphenyl ring. Replacing a C-H bond with a C-F bond renders that site metabolically inert due to the high bond dissociation energy (116 kcal/mol vs. ~98 kcal/mol for C-H).

-

Steric Mimicry: The van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and chlorine (1.75 Å). This allows F-TCBs to mimic the spatial occupancy of the parent PCB while altering electronic properties.

-

Electronic Modulation: Fluorine is the most electronegative element (3.98 Pauling scale). Its induction withdraws electron density from the aromatic ring, potentially altering

stacking interactions and binding affinity to the AhR.

Target Analogs

This guide focuses on analogs of biologically significant TCBs, such as:

-

PCB 30 Analog: 4'-fluoro-2,4,6-trichlorobiphenyl (Probing metabolic stability in non-coplanar systems).

-

PCB 28 Analog: 3'-fluoro-2,4,4'-trichlorobiphenyl (Probing coplanar, dioxin-like toxicity).[1]

Part 2: Synthetic Architecture

The Suzuki-Miyaura Protocol

The most robust method for synthesizing F-TCBs is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[2] This pathway tolerates the electron-withdrawing nature of fluorine and the steric hindrance of ortho-chlorines.

Critical Consideration: Fluorinated aryl boronic acids are prone to protodeboronation (loss of the boron moiety) under harsh basic conditions. We utilize a modified protocol using a weaker base or non-aqueous conditions where possible.

Standard Operating Procedure (SOP-F-TCB-01)

-

Reagents:

-

Conditions: Reflux at 80-90°C for 4-12 hours under Argon atmosphere.

Workflow Visualization

The following diagram illustrates the catalytic cycle specific to F-TCB synthesis, highlighting the critical oxidative addition and transmetallation steps.

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of Fluorinated Trichlorobiphenyls. Note the regeneration of the Pd(0) species.

Part 3: Physicochemical & Toxicological Profiling

Aryl Hydrocarbon Receptor (AhR) Binding

The toxicity of TCBs is governed by their ability to bind to the AhR.[6] This binding is strictly dependent on the molecule's ability to assume a coplanar conformation .

-

Non-ortho PCBs: Can rotate to be flat (coplanar). High AhR affinity (Toxic).

-

Ortho-substituted PCBs: Steric clash forces the rings to twist. Low AhR affinity (Less Toxic).

The Fluorine Effect: Substituting an ortho-hydrogen with fluorine exerts a subtle effect.[7] Because F (1.47 Å) is smaller than Cl (1.75 Å), an ortho-F-TCB can achieve a more planar conformation than an ortho-Cl-TCB, potentially increasing its dioxin-like toxicity compared to its chlorinated counterpart.

Quantitative Data Summary

The following table compares key physicochemical properties of Hydrogen, Fluorine, and Chlorine substituents relevant to TCB behavior.

| Property | Hydrogen (H) | Fluorine (F) | Chlorine (Cl) | Impact on TCB Analog |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.75 | F is a "steric mimic" of H, but larger. |

| Electronegativity (Pauling) | 2.20 | 3.98 | 3.16 | F withdraws e- density, altering ring quadrupole. |

| C-X Bond Length (Å) | 1.09 | 1.35 | 1.73 | C-F is short and strong (metabolic shield). |

| Bond Energy (kcal/mol) | ~98 | ~116 | ~81 | C-F resists P450 oxidation; C-Cl is labile. |

| Lipophilicity ( | 0.00 | 0.14 | 0.71 | F increases lipophilicity slightly vs H. |

Part 4: Metabolic Stability & Biotransformation

Mechanism of Metabolic Blocking

The primary clearance pathway for PCBs is hydroxylation by Cytochrome P450 (CYP) enzymes, followed by conjugation (glucuronidation/sulfation).

-

The Attack: CYP enzymes use an Iron-Oxo species to abstract a hydrogen atom or insert oxygen.

-

The Block: The C-F bond is too strong for the CYP radical mechanism to break. If the fluorine is placed at the preferred site of metabolism (e.g., the 4-position), the molecule's half-life is significantly extended.

Pathway Visualization: Metabolic Fate

This diagram contrasts the metabolic fate of a standard TCB versus its fluorinated analog.

Figure 2: Comparative metabolic pathways. The C-F bond prevents the formation of the arene oxide intermediate or direct hydroxylation.

Part 5: Analytical Protocols

GC-MS Identification

F-TCBs are often used as internal standards because they elute similarly to parent PCBs but have distinct Mass Spectra.

-

Retention Time: F-TCBs typically elute slightly earlier than their chlorinated isotopologues due to lower polarizability.

-

Mass Spec Signature: Look for the molecular ion

. For a trichlorobiphenyl, the parent mass is ~256 Da. For a monofluoro-trichlorobiphenyl, the mass shifts to ~274 Da (replacing H with F adds ~18 Da). -

Isotope Pattern: The chlorine isotope cluster (

Cl/

References

-

Luthe, G., et al. (2006).[3] "Monofluorinated analogues of polychlorinated biphenyls (F-PCBs): synthesis using the Suzuki-coupling, characterization, specific properties and intended use." Chemosphere.[3]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Hestermann, E. V., et al. (2000).[8] "Relative contributions of affinity and intrinsic efficacy to aryl hydrocarbon receptor ligand potency." Toxicology and Applied Pharmacology.

-

Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry.

-

Kafafi, S. A., et al. (1993). "Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor."[6][9] Environmental Health Perspectives.

Sources

- 1. osti.gov [osti.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Monofluorinated analogues of polychlorinated biphenyls (F-PCBs): synthesis using the Suzuki-coupling, characterization, specific properties and intended use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 5. researchgate.net [researchgate.net]

- 6. Relative contributions of affinity and intrinsic efficacy to aryl hydrocarbon receptor ligand potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of fluoro-substitution on the planarity of 4-chlorobiphenyl (PCB 3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. seagrant.whoi.edu [seagrant.whoi.edu]

- 9. researchgate.net [researchgate.net]

Structure-Activity Relationship (SAR) of Fluorinated Polychlorinated Biphenyls (F-PCBs): A Mechanistic Guide for Metabolic Profiling

Topic: Structure-Activity Relationship of Fluorinated PCBs Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fluorinated Polychlorinated Biphenyls (F-PCBs) represent a specialized class of halogenated aromatic hydrocarbons designed primarily as mechanistic probes in toxicology and drug metabolism. Unlike their fully chlorinated counterparts (PCBs), which are persistent environmental pollutants, F-PCBs are often synthesized to investigate the specific regioselectivity of metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.

This guide details the Structure-Activity Relationship (SAR) of F-PCBs, focusing on how the strategic substitution of hydrogen or chlorine with fluorine alters physicochemical properties, metabolic stability, and receptor binding affinity (specifically the Aryl Hydrocarbon Receptor, AhR).

Physicochemical SAR: The Fluorine Effect

The core of F-PCB utility lies in the unique properties of the fluorine atom. It acts as a bioisostere that mimics hydrogen sterically but mimics chlorine electronically.

Steric and Electronic Modulation

-

Steric Mimicry: The Van der Waals radius of fluorine (1.47 Å) is much closer to hydrogen (1.20 Å) than to chlorine (1.75 Å). Consequently, replacing a hydrogen with fluorine rarely disrupts the global conformation of the biphenyl system.

-

Electronic Withdrawal: Fluorine is the most electronegative element (3.98 Pauling scale). This polarizes the C-F bond, altering the electron density of the aromatic ring without adding significant bulk.

Table 1: Comparative Physicochemical Properties of Substituents

| Property | Hydrogen (H) | Fluorine (F) | Chlorine (Cl) | Impact on SAR |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.75 | F mimics H sterically; minimal steric clash in binding pockets. |

| Electronegativity (Pauling) | 2.20 | 3.98 | 3.16 | F alters pKa and metabolic susceptibility of adjacent carbons. |

| C-X Bond Length (Å) | 1.09 | 1.35 | 1.73 | C-F bond is shorter and stronger (116 kcal/mol) than C-Cl. |

| Lipophilicity ( | 0.00 | 0.14 | 0.71 | F increases logP slightly vs H, but less than Cl. |

Conformational SAR (The Ortho Effect)

The planarity of the biphenyl system is the primary determinant of AhR binding affinity.

-

Non-ortho (Coplanar): Maximum resonance, high AhR affinity (e.g., PCB 77, PCB 126).

-

Ortho-substituted: Steric hindrance forces rings out of plane (dihedral angle > 45°), drastically reducing AhR affinity.

-

Fluorine Substitution: Due to its small radius, ortho-fluorine substitution causes significantly less twist than ortho-chlorine substitution, allowing F-PCBs to retain "coplanar-like" biological activity where chlorinated analogs cannot.

Metabolic Stability & Biotransformation

The most critical application of F-PCBs is in metabolic mapping. The C-F bond is metabolically inert to CYP450 oxidation under physiological conditions.

Mechanism: Blocking Arene Oxide Formation

Metabolism of PCBs typically proceeds via the formation of an arene oxide intermediate at unsubstituted meta-para positions (2,3- or 3,4-positions), followed by an NIH shift to form hydroxylated metabolites (OH-PCBs).

-

The Blocking Effect: Placing a fluorine atom at a preferred site of metabolic attack (e.g., the 4' position) prevents the formation of the arene oxide.

-

Metabolic Switching: This forces the enzyme to attack less favorable positions on the ring or shifts metabolism entirely to the non-fluorinated ring.

Visualization of Metabolic Blocking

The following diagram illustrates how Fluorine blocks the standard oxidative pathway.

Figure 1: Mechanism of metabolic blocking by Fluorine substitution. The strong C-F bond prevents the formation of the reactive arene oxide intermediate at the para-position.

Receptor Binding SAR (AhR Interaction)

F-PCBs are potent ligands for the Aryl Hydrocarbon Receptor (AhR). The SAR is governed by the "lock and key" fit of the planar biphenyl structure into the hydrophobic ligand-binding domain.

Binding Affinity Determinants

-

Planarity: Essential for entry into the binding pocket.

-

Lateral Halogenation: Substituents at the meta and para positions (lateral) increase affinity by interacting with hydrophobic residues.

-

Fluorine vs. Chlorine Potency:

-

4'-F-PCB 77 typically exhibits slightly lower affinity than PCB 77 (fully chlorinated) because Chlorine's larger lipophilic surface area provides stronger Van der Waals contact with the receptor pocket than Fluorine.

-

However, F-PCBs often retain high intrinsic efficacy , meaning they bind and activate the receptor effectively, often acting as partial agonists or competitive antagonists depending on the specific congener.

-

Figure 2: Determinants of AhR binding affinity. Note that Ortho-F substitution maintains planarity (and binding) better than Ortho-Cl.

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling

The most reliable method for synthesizing specific F-PCB congeners is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1]

Protocol:

-

Reagents:

-

Procedure:

-

Combine aryl halide, boronic acid, and catalyst in a reaction flask under inert atmosphere (

or Ar). -

Add degassed solvent and base solution.[2]

-

Reflux at 80-100°C for 4-12 hours. Monitor via TLC or GC-MS.[1][2]

-

Workup: Cool to RT, extract with ethyl acetate, wash with brine, dry over

. -

Purification: Silica gel column chromatography (Hexane/DCM gradient).

-

Biological Assay: EROD (CYP1A1 Induction)

To measure the "dioxin-like" activity of the synthesized F-PCB.

Protocol:

-

Cell Line: Rat hepatoma cells (H4IIE) or fish hepatoma (PLHC-1).

-

Dosing: Seed cells in 96-well plates. After 24h, treat with F-PCB (0.1 nM to 10

M) dissolved in DMSO (<0.5% v/v). Include TCDD as positive control. -

Incubation: Incubate for 24-48 hours.

-

Assay:

-

Wash cells with PBS.

-

Add 7-ethoxyresorufin (substrate) and dicumarol (to prevent further metabolism).

-

Measure fluorescence (Ex 530 nm / Em 590 nm) of the product resorufin .

-

-

Data Analysis: Plot dose-response curves to determine

.

Figure 3: Integrated workflow for synthesis and biological evaluation of F-PCBs.

References

-

Luthe, G., et al. (2006). "Monofluorinated analogues of polychlorinated biphenyls (F-PCBs): synthesis using the Suzuki-coupling, characterization, specific properties and intended use." Chemosphere. Link

-

Hestermann, E. V., et al. (2000).[3][4] "Relative Contributions of Affinity and Intrinsic Efficacy to Aryl Hydrocarbon Receptor Ligand Potency." Toxicology and Applied Pharmacology. Link

-

Kafafi, S. A., et al. (1993). "Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor."[3][5][6][7] Environmental Health Perspectives. Link

-

BenchChem Application Note. (2025). "Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling." Link

-

Safe, S. (1993). "Development of bioassays and approaches for the risk assessment of 2,3,7,8-tetrachlorodibenzo-p-dioxin and related compounds." Environmental Health Perspectives. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. seagrant.whoi.edu [seagrant.whoi.edu]

- 4. Acute Toxicity of 3,3′,4,4′,5-Pentachlorobiphenyl (PCB 126) in Male Sprague-Dawley Rats: Effects on Hepatic Oxidative Stress, Glutathione and Metals Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pure.psu.edu [pure.psu.edu]

- 7. Relative contributions of affinity and intrinsic efficacy to aryl hydrocarbon receptor ligand potency - PubMed [pubmed.ncbi.nlm.nih.gov]

Differentiating PCB 37 and 3'-F-PCB 37: Toxicological Mechanisms and Analytical Workflows

Executive Summary

The accurate quantification and toxicological assessment of polychlorinated biphenyls (PCBs) remain critical components of environmental science and public health. Within this domain, PCB 37 (3,4,4'-Trichlorobiphenyl) and its fluorinated analog, 3'-F-PCB 37 (3'-Fluoro-3,4,4'-trichlorobiphenyl) , serve fundamentally different but complementary roles.

PCB 37 is a lower-chlorinated (LC), non-ortho substituted environmental toxicant. It exhibits dioxin-like properties via Aryl hydrocarbon receptor (AhR) agonism [1] and has recently been identified as a CREB-dependent developmental neurotoxicant[2]. Conversely, 3'-F-PCB 37 is a synthetic, metabolically stable analog engineered exclusively as an internal standard for analytical chemistry. By substituting a hydrogen atom with fluorine, analytical chemists achieve a "designer retention time" that allows for baseline chromatographic resolution from native PCB 37, making it an indispensable tool for Gas Chromatography-Electron Capture Detection (GC-ECD) workflows where traditional

This whitepaper synthesizes the structural, toxicological, and analytical distinctions between these two compounds, providing field-proven protocols for their application in modern laboratories.

Structural and Physicochemical Distinctions

The addition of a single fluorine atom profoundly alters the analytical utility of the biphenyl backbone without significantly changing its extraction thermodynamics. Fluorine is highly electronegative but sterically similar to hydrogen, meaning 3'-F-PCB 37 mimics the partitioning behavior of PCB 37 during liquid-liquid or solid-phase extraction, yet interacts slightly differently with the stationary phase of a GC column.

Table 1: Comparative Physicochemical and Functional Profiling

| Property / Feature | PCB 37 | 3'-F-PCB 37 |

| IUPAC Nomenclature | 3,4,4'-Trichlorobiphenyl | 3'-Fluoro-3,4,4'-trichlorobiphenyl |

| Molecular Formula | C | C |

| Primary Domain | Environmental Toxicant / Target Analyte | Analytical Surrogate / Internal Standard |

| Receptor Affinity | AhR Agonist; CREB pathway activator | Negligible (Not found in nature) |

| Isotopic Purity | Natural isotopic distribution | Single pure isotope ( |

| GC-ECD Compatibility | Target peak | Excellent (Distinct retention time) |

| GC-MS Compatibility | Target mass ( | Excellent (Distinct mass and retention) |

| Cost Efficiency | N/A | Highly cost-efficient vs. |

Toxicological Mechanisms: The Case for PCB 37

PCB 37 occupies a unique toxicological space. While historically overshadowed by higher-chlorinated congeners like PCB 126 or PCB 153, PCB 37 is an emerging dioxin-like compound (DLC) that has been evaluated for inclusion in the World Health Organization's Toxic Equivalency Factor (TEF) concept[4].

AhR-Mediated Dioxin-Like Toxicity

Because PCB 37 lacks ortho-chlorine substitutions, its biphenyl rings can adopt a coplanar conformation. This planarity allows it to intercalate into the ligand-binding domain of the cytosolic Aryl hydrocarbon receptor (AhR). Upon binding, the complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to Dioxin Response Elements (DREs), driving the transcription of cytochrome P450 enzymes (e.g., CYP1A1) and initiating oxidative stress cascades [1].

CREB-Dependent Developmental Neurotoxicity

Recent in vitro studies utilizing primary rat cortical neuron-glia co-cultures have demonstrated that PCB 37 induces apoptosis and modulates dendritic arborization. These pro-apoptotic and dendrite-promoting effects are mediated by cAMP response element-binding protein (CREB) signaling, marking PCB 37 as a potent developmental neurotoxicant even at lower environmental concentrations [2].

Fig 1: Mechanism of PCB 37-induced AhR activation and subsequent gene transcription.

Analytical Chemistry: The Strategic Use of 3'-F-PCB 37

To accurately quantify the toxicological burden of PCB 37 in environmental matrices (soil, water, tissue), robust analytical methods are required. This is where 3'-F-PCB 37 becomes critical.

The Causality of Experimental Choice:

Why use a fluorinated analog instead of a

-

Detection Modality:

C-labeled PCBs are the gold standard for GC-MS because the mass spectrometer can differentiate the heavy isotope by its mass-to-charge ratio ( -

Chromatographic Resolution: 3'-F-PCB 37 possesses a "designer retention time." The fluorine atom slightly alters the molecule's boiling point and dipole moment, causing it to elute just seconds before or after native PCB 37 [3].

-

Matrix Correction: Because its chemical structure is nearly identical to PCB 37, 3'-F-PCB 37 experiences the exact same matrix suppression and extraction losses, making it a perfect surrogate standard to self-validate the recovery efficiency of the protocol.

Fig 2: Analytical workflow utilizing 3'-F-PCB 37 as an internal standard for quantification.

Field-Proven Experimental Protocols

Protocol A: GC-ECD Quantification of PCB 37 using 3'-F-PCB 37 Surrogate

This protocol ensures self-validating quantification by accounting for analyte loss during sample preparation.

Step 1: Sample Spiking (Isotope Dilution Proxy)

-

Accurately weigh 5.0 g of homogenized environmental sample (e.g., sediment or tissue) into a pre-cleaned glass centrifuge tube.

-

Spike the sample with exactly 50 µL of a 100 ng/mL 3'-F-PCB 37 surrogate standard solution (in isooctane) [5].

-

Causality: Spiking before extraction guarantees that any physical loss of the sample during processing applies equally to the native PCB 37 and the internal standard, allowing for mathematical correction later.

Step 2: Extraction and Clean-up

-

Add 15 mL of Hexane:Acetone (1:1 v/v) and sonicate for 15 minutes. Centrifuge at 3000 rpm for 5 minutes and collect the supernatant.

-

Pass the extract through a multi-layer Silica/Florisil SPE cartridge to remove polar lipids and biogenic matrix interferences. Elute with 10 mL of Hexane.

-

Concentrate the eluate to exactly 1.0 mL under a gentle stream of ultra-pure nitrogen.

Step 3: GC-ECD Analysis

-

Inject 1 µL of the extract into a GC-ECD equipped with a DB-5MS capillary column (30m x 0.25mm x 0.25µm).

-

Temperature Program: 90°C (hold 1 min), ramp at 15°C/min to 180°C, then ramp at 5°C/min to 280°C (hold 5 min).

-

Quantification: Calculate the relative response factor (RRF). The distinct retention time of 3'-F-PCB 37 allows the ECD to integrate its peak separately from native PCB 37. Final concentration is determined by multiplying the area ratio by the known concentration of the spiked 3'-F-PCB 37.

Protocol B: In Vitro Assessment of PCB 37 Neurotoxicity

Based on recent methodologies for evaluating CREB-dependent apoptosis [2].

Step 1: Cell Culture Preparation

-

Isolate primary cortical neurons and glia from postnatal day 0-1 Sprague-Dawley rats.

-

Seed cells at a density of

cells/cm

Step 2: PCB 37 Exposure

-

Dissolve native PCB 37 (analytical standard grade, >99% purity) in DMSO.

-

On day in vitro (DIV) 7, expose the co-cultures to varying concentrations of PCB 37 (e.g., 0.1 µM, 1.0 µM, 10 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

-

Causality: Using a vehicle control (0.1% DMSO) is mandatory to isolate the neurotoxic effects of PCB 37 from solvent stress.

Step 3: Apoptosis and Morphological Assays

-

After 48 hours of exposure, assess cell viability using a multiplexed fluorometric assay for Caspase 3/7 activity (apoptosis marker) and Calcein-AM (live-cell marker).

-

Fix cells with 4% paraformaldehyde and immunostain with MAP2 antibodies to quantify dendritic arborization via automated high-content imaging.

Conclusion

The distinction between PCB 37 and 3'-F-PCB 37 perfectly illustrates the intersection of environmental toxicology and analytical chemistry. PCB 37 is a compound of growing toxicological concern, demonstrating both classical AhR-mediated dioxin-like effects and emerging CREB-dependent neurotoxicity. To accurately monitor and regulate this threat, 3'-F-PCB 37 provides an elegant analytical solution. By leveraging the physicochemical similarities and chromatographic differences imparted by a single fluorine atom, researchers can achieve highly accurate, matrix-corrected quantification of PCB 37 across diverse environmental and biological samples.

References

-

The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds National Center for Biotechnology Information (NCBI) / PMC[Link]

-

PCB 37 (3,4,4'-trichlorobiphenyl) increased apoptosis and modulated neuronal morphogenesis in primary rat cortical neuron-glia cocultures in a concentration-, sex-, age-, and CREB-dependent manner PubMed / Neurotoxicology (2025) [Link]

-

BMF 14 - Polychlorinated biphenyls (PCBs) and F-PCB Internal Standards Chiron AS[Link]

-

The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds National Center for Biotechnology Information (NCBI) / PMC[Link]

Methodological & Application

Introduction: The Imperative for a Robust Internal Standard

An In-Depth Guide to the Application of 3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl as an Internal Standard in Quantitative Analysis

This document provides a comprehensive guide for researchers, analytical chemists, and drug development professionals on the effective use of 3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl as an internal standard (IS) in complex quantitative analyses. The protocols and insights herein are designed to ensure analytical accuracy, precision, and the development of robust, self-validating methodologies, particularly for chromatographic techniques coupled with mass spectrometry.

In quantitative analytical chemistry, achieving accuracy and precision is paramount. However, variability is inherent in any multi-step analytical workflow, arising from sample preparation inconsistencies (e.g., extraction efficiencies, volumetric transfers) and fluctuations in instrument response.[1][2] An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls to correct for these variations.[2] An ideal IS is chemically similar to the analyte but structurally distinct enough to be differentiated by the analytical instrument.

3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl has emerged as a highly effective internal standard, particularly for the analysis of polychlorinated biphenyls (PCBs) and other halogenated persistent organic pollutants (POPs). Its structure mimics that of many target analytes, ensuring it behaves similarly during extraction and chromatography. Crucially, the presence of a fluorine atom provides a unique mass signature, preventing isobaric interference and allowing for clear differentiation from native chlorinated compounds in mass spectrometry. This guide details the physicochemical properties, strategic implementation, and validation of methods utilizing this standard.

Physicochemical Profile and Rationale for Selection

The suitability of 3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl as an internal standard is grounded in its specific chemical and physical properties.

| Property | Value | Source |

| Chemical Name | 3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl | - |

| Molecular Formula | C₁₂H₆Cl₃F | PubChem[3] |

| Molecular Weight | 277.5 g/mol | PubChem[3] |

| Exact Mass | 275.967561 Da | PubChem[3] |

| Appearance | Typically a solid or oil | General Knowledge |

| Solubility | Soluble in organic solvents like nonane, hexane, toluene | General Knowledge |

| XLogP3-AA | 4.4 | PubChem[3] |

Rationale for Use:

-

Chemical Analogy: Its biphenyl core structure with chlorine substitution closely resembles that of PCB congeners, ensuring similar behavior during sample extraction, cleanup, and chromatographic elution.

-

Unique Mass Signature: The single fluorine atom provides a distinct mass-to-charge ratio (m/z) that is easily resolved from naturally occurring PCBs and other chlorinated compounds by a mass spectrometer.

-

Not Naturally Occurring: This compound is synthesized for analytical use and is not found in environmental or biological samples, eliminating the risk of background interference.

-

Chromatographic Co-elution (with slight resolution): It often elutes within the same retention time window as the target PCB analytes, ensuring that any time-dependent variations in instrument response are effectively normalized.

Core Protocols for Implementation

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the preparation of a primary stock solution and subsequent working standards. All preparations should be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Materials:

-

3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl (high purity standard)

-

Nonane (or other suitable high-purity solvent like hexane or toluene)

-

Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

-

Calibrated analytical balance

-

Calibrated micropipettes

Step-by-Step Procedure:

-

Stock Solution Preparation (e.g., 100 µg/mL):

-

Accurately weigh approximately 10 mg of the neat 3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl standard onto a weigh boat using an analytical balance. Record the exact weight.

-

Quantitatively transfer the weighed standard into a 100 mL Class A volumetric flask.

-

Rinse the weigh boat multiple times with small volumes of nonane, transferring the rinsate into the volumetric flask to ensure complete transfer.

-

Add nonane to the flask until it is approximately half-full. Gently swirl to dissolve the standard completely.

-

Once dissolved, bring the flask to the final volume with nonane, ensuring the bottom of the meniscus is aligned with the calibration mark.

-

Cap the flask and invert it at least 15-20 times to ensure a homogenous solution.

-

Calculate the exact concentration based on the actual weight and purity of the standard.

-

Transfer the stock solution to an amber glass vial with a PTFE-lined cap, label it clearly (Compound Name, Concentration, Solvent, Date), and store it at 4°C.

-

-

Working Solution Preparation (e.g., 1 µg/mL):

-

Using a calibrated micropipette, transfer 1.0 mL of the 100 µg/mL stock solution into a 100 mL Class A volumetric flask.

-

Dilute to the calibration mark with nonane.

-

Cap and invert the flask multiple times to ensure homogeneity.

-

This working solution is now ready to be used for spiking samples, calibration standards, and quality controls. The concentration should be chosen to yield a robust detector response that is on-scale with the expected analyte responses.

-

Protocol 2: Application in GC-MS/MS Analysis of PCBs in Soil

This protocol details the use of the internal standard for quantifying PCB congeners in a complex environmental matrix. The use of isotope-labeled internal standards is a common and robust approach in these analyses.[4][5]

Materials:

-

Soil sample

-

Internal Standard Working Solution (from Protocol 1)

-

PCB Calibration Standards (containing target congeners)

-

Extraction solvents (e.g., Hexane:Acetone 1:1)

-

Anhydrous Sodium Sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., Florisil or Silica Gel) for cleanup

-

Gas Chromatograph with a Tandem Mass Spectrometer (GC-MS/MS)

Step-by-Step Methodology:

-

Sample Preparation and Spiking:

-

Weigh 10 g of the homogenized soil sample into a beaker.

-

Crucial Step: Spike the soil sample with a precise volume (e.g., 100 µL) of the 1 µg/mL internal standard working solution. This ensures the IS is subjected to the entire extraction and cleanup process alongside the native analytes.

-

Prepare a method blank by spiking 10 g of clean sand or sodium sulfate with the same amount of internal standard.

-

Allow the solvent to evaporate for approximately 30 minutes.

-

-

Extraction:

-

Mix the spiked sample with anhydrous sodium sulfate to remove moisture.

-

Perform a solvent extraction using a technique such as Soxhlet or Accelerated Solvent Extraction (ASE) with a hexane/acetone mixture.

-

-

Cleanup:

-

Concentrate the extract to a small volume (e.g., 1 mL).

-

Pass the concentrated extract through a pre-conditioned SPE cartridge to remove matrix interferences like lipids and polar compounds.

-

Elute the target analytes and the internal standard from the cartridge with an appropriate solvent.

-

Concentrate the final eluate to a precise final volume (e.g., 1 mL) for GC-MS/MS analysis.

-

-

Instrumental Analysis (GC-MS/MS):

-

Calibration Curve: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) containing the target PCB congeners. Spike each calibration level with the same constant amount of the internal standard as the samples (e.g., 100 µL of 1 µg/mL IS in the final 1 mL volume, resulting in a 100 ng/mL IS concentration).

-

Analysis: Inject the prepared calibration standards, method blank, and sample extracts into the GC-MS/MS system. Acquire data in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6]

GC-MS/MS Parameter Recommended Setting GC Column e.g., Agilent DB-5ms (30m x 0.25mm, 0.25µm) Injection Volume 1 µL Injector Mode Splitless Carrier Gas Helium, constant flow (e.g., 1.2 mL/min) Oven Program 100°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min MS Ion Source Electron Ionization (EI) Acquisition Mode Multiple Reaction Monitoring (MRM) -

-

Data Processing and Quantification:

-

For each calibration standard, calculate the Response Factor (RF) by dividing the analyte peak area by the internal standard peak area.

-

Plot the peak area ratio (Analyte Area / IS Area) against the analyte concentration. Perform a linear regression to generate the calibration curve. The coefficient of determination (R²) should be >0.99 for a valid curve.[7]

-

For the soil sample, identify and integrate the peaks for the target analytes and the internal standard.

-

Calculate the peak area ratio for each analyte in the sample.

-

Determine the concentration of each analyte in the extract using the linear regression equation from the calibration curve.

-

Calculate the final concentration in the soil (e.g., in ng/g) by accounting for the initial sample weight and final extract volume.

-

The Internal Standard as a Self-Validating System

The consistent use of an internal standard transforms an analytical method into a self-validating system. By monitoring the IS response, the analyst gains continuous insight into the performance of the method for every sample.

Caption: Logical workflow of a self-validating system using an internal standard.

-

Accuracy and Recovery: The IS provides a direct measure of method recovery for each sample. If the IS peak area in a sample is significantly lower than in the calibration standards, it indicates a loss during sample preparation or a matrix effect, flagging the result for further investigation.[8]

-

Precision: By calculating the ratio of the analyte response to the IS response, variations from injection volume inconsistencies or detector sensitivity drifts are cancelled out, dramatically improving the precision (repeatability) of the measurement.[1][8]

-

Matrix Effect Identification: A significant and systematic deviation in the IS peak area in a specific sample matrix compared to the standards prepared in a clean solvent is a strong indicator of matrix-induced ion suppression or enhancement. This allows the analyst to identify problematic samples and take corrective action.

Experimental Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting, highlighting the central role of the internal standard.

Caption: Comprehensive workflow for quantitative analysis using an internal standard.

Conclusion

3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl is a robust and reliable internal standard for the quantification of PCBs and related halogenated compounds. Its chemical properties ensure it accurately tracks analytes through complex sample preparation procedures, while its unique mass signature provides for unambiguous detection. By implementing the protocols outlined in this guide, laboratories can significantly enhance the accuracy, precision, and defensibility of their analytical data, establishing a self-validating system that provides confidence in every result.

References

-

3-Fluoro-3,4,4-trichlorobiphenyl. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Reproducible trace analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. Pragolab. Available at: [Link]

-

Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Agilent Technologies. Available at: [Link]

-

Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. LCGC International. Available at: [Link]

-

Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Bioanalysis Zone. Available at: [Link]

-

Determination of Polychlorinated Biphenyls (PCBs) in water using GC-SQMS. SCION Instruments. Available at: [Link]

-

GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes. Shimadzu. Available at: [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. 3-Fluoro-3,4,4-trichlorobiphenyl | C12H8Cl3F | CID 170987592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gcms.cz [gcms.cz]

- 5. pragolab.cz [pragolab.cz]

- 6. shimadzu.com [shimadzu.com]

- 7. agilent.com [agilent.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Fluorinated PCBs (F-PCBs) as Orthogonal Surrogate Standards for EPA Method 1668

Executive Summary

This Application Note details the protocol for utilizing Fluorinated PCB (F-PCB) analogs as surrogate and internal standards in the analysis of Polychlorinated Biphenyls (PCBs). While EPA Method 1668C mandates Carbon-13 (

Introduction & Scientific Rationale

The Limitations of Traditional IDMS

EPA Method 1668C is the "gold standard" for PCB analysis, utilizing Isotope Dilution Mass Spectrometry (IDMS) with

-

Cost: Full suites of

C-labeled congeners are prohibitively expensive for high-throughput screening. -

Background Interference: While rare, biological matrices can sometimes contain interferences that overlap with the

C-mass channels (M+12). -

Cross-Contamination: Differentiating between a

C-spike and actual contamination from a labeled-standard spill is impossible without a third marker.

The Fluorinated Advantage (F-PCBs)

F-PCBs are structural analogs where a hydrogen or chlorine atom is replaced by fluorine. They do not occur in nature, ensuring zero background interference .

-

Mass Spectral Orthogonality: The atomic mass of Fluorine (

F, ~18.998 Da) is distinct from Hydrogen (~1.008 Da) and Chlorine ( -

Chromatographic Mimicry: Fluorine is isosteric with hydrogen and isopolar with the hydroxyl group, but in PCBs, it behaves similarly to chlorine regarding lipophilicity, yet alters the dipole moment. This allows F-PCBs to elute within the PCB window without perfect co-elution, serving as excellent retention time markers.

Technical Principle: Physicochemical Behavior[1][2]

The selection of F-PCBs relies on understanding their behavior in Gas Chromatography (GC).

-

Retention Time Shift:

-

Ortho-substitution: F-PCBs with fluorine in the ortho position generally elute earlier than their parent PCB due to steric effects reducing planarity and interaction with the stationary phase.

-

Para-substitution: F-PCBs with fluorine in the para position often co-elute or elute slightly later than the parent PCB due to increased polarity/dipole interactions.[1]

-

-

Mass Defect:

-

F-PCBs possess a unique mass defect. In High-Resolution MS (magnetic sector), this allows for extreme selectivity, filtering out matrix noise that might even affect

C channels.

-

Diagram 1: Comparative Separation Logic

The following diagram illustrates the separation logic between Native,

Caption: Figure 1. HRMS detection logic showing the spectral orthogonality of F-PCBs (M+18) relative to Native (M+) and

Experimental Protocol

Reagents and Standards

Note on Selection: Select F-PCB congeners that correspond to the degree of chlorination of your target analytes but do not interfere with the "WHO-12" Dioxin-like PCBs.

-

Primary Surrogate Spiking Solution (F-SS):

-

Compound: 4'-Fluoro-2,3,3',4,5,6-hexachlorobiphenyl (F-PCB-160).

-

Concentration: 100 ng/mL in Nonane.

-

Role: Surrogate (added pre-extraction) to monitor extraction efficiency.

-

-

Internal Standard Solution (F-IS):

-

Compound: 4'-Fluoro-2,3,4,5-tetrachlorobiphenyl (F-PCB-61).

-

Concentration: 100 ng/mL in Nonane.

-

Role: Injection Standard (added pre-injection) to calculate Recovery of the Surrogate.

-

Sample Preparation Workflow

Step 1: Spiking (The Critical Step)

-

Weigh 10g of solid sample (sediment/tissue) or 1L of aqueous sample.

-

Action: Spike 20 µL of F-SS directly onto the matrix.

-

Equilibration: Allow solvent to evaporate and standard to equilibrate with matrix for 30 minutes.

Step 2: Extraction

-

Method: Soxhlet (18-24 hours) with Toluene/Ethanol (for tissue) or Acetone/Hexane (for soil).

-

Note: F-PCBs are highly lipophilic; ensure the solvent system is non-polar enough to recover them fully.

Step 3: Cleanup (Acid/Base/Silica)

-

Warning: F-PCBs have different polarity than native PCBs due to the fluorine atom.

-

Protocol Modification: If using Florisil or Alumina fractionation, verify the elution window. F-PCBs may elute slightly later than their chlorinated counterparts in polar fractions.

-

Validation: Collect the F1 (Hexane) and F2 (Hexane/DCM) fractions combined to ensure total F-PCB recovery.

Step 4: Final Concentration

-

Concentrate extract to near dryness.

-

Action: Add 20 µL of F-IS (Injection Standard).

-

Bring final volume to 20 µL (or 100 µL depending on sensitivity requirements).

Diagram 2: Experimental Workflow

Caption: Figure 2. Step-by-step extraction and cleanup protocol integrating F-PCB standards.

Instrumental Analysis (HRGC/HRMS)

GC Parameters[3][4][5][6][7][8]

-

Column: Phenomenex Zebron ZB-5MS or equivalent (60m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Temperature Program:

-

100°C (hold 2 min)

-

15°C/min to 160°C

-

2.5°C/min to 300°C (hold 10 min)

-

Mass Spectrometry Parameters (SIR Mode)

Configure the Voltage Selected Ion Recording (VSIR) descriptors to include the specific masses for F-PCBs.

| Analyte Type | Chlorination Level | Quantitation Mass ( | Confirmation Mass ( | Ratio |

| Native PCB | Hexa-CB | 359.8415 | 361.8385 | 1.25 |

| Hexa-CB | 371.8817 | 373.8788 | 1.25 | |

| F-PCB (Surrogate) | F-Hexa-CB | 377.8320 | 379.8291 | Wait |

Note: The theoretical ratio for F-PCBs will differ slightly from native PCBs due to the loss of one chlorine and addition of fluorine. Always calculate the theoretical isotope ratio based on the specific molecular formula (e.g., C12 H3 Cl6 F).

Data Analysis & Validation

Relative Response Factor (RRF)

Before analyzing samples, establish the RRF of the F-PCB Surrogate (

Where:

- = Area of the Surrogate (F-PCB-160)

- = Area of the Internal Standard (F-PCB-61)

Recovery Calculation

Calculate the percent recovery (

Acceptance Criteria:

-

Strict (Method 1668C equivalent): 60% - 120%

-

Screening: 40% - 130%

Application in Drug Development (DMPK Context)

While this protocol focuses on environmental analysis, the chemistry of F-PCBs is directly relevant to drug development professionals.

-

Metabolic Blocking: The substitution of Hydrogen with Fluorine (as seen in F-PCBs) is a classic medicinal chemistry strategy to block "soft spots" of metabolic oxidation (Cytochrome P450 attack).

-

Tracer Studies: Just as F-PCBs are used here as non-native tracers, fluorinated drug analogs are used in DMPK to study biodistribution without radiolabeling, utilizing

F-NMR or HRMS.

References

-

U.S. Environmental Protection Agency. (2010).[2] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[3] EPA-820-R-10-005.

-

[3]

-

- Chiu, K. S., et al. (2014). Synthesis and Characterization of Fluorinated PCB Standards for Environmental Analysis. Note: This refers to foundational work in synthesizing F-PCBs for retention index mapping.

-

Wellington Laboratories. (2024).

-

Chiron AS. (2024).[4] Fluorinated Internal Standards for POPs Analysis.

-

Lohmann, R., et al. (2012). Use of Fluorinated PCBs as Internal Standards for the Analysis of PCBs in Environmental Matrices.[5][1]Environmental Science & Technology.[6]

(Note: Specific product pages from Wellington or Chiron are recommended for sourcing the exact F-PCB congeners cited in Section 4.1).

Sources

Synthesis of 3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl

Technical Application Note: Regioselective via Suzuki-Miyaura Cross-Coupling

Abstract & Scope

This application note details the synthesis of 3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl (CAS: N/A, PubChem CID: 170987592), a monofluorinated polychlorinated biphenyl (F-PCB) analogue.[1] F-PCBs are critical tools in environmental toxicology and drug metabolism studies.[1] The fluorine atom acts as a metabolic blocker at the 3'-position, preventing the formation of arene oxide intermediates typically generated by Cytochrome P450 enzymes, while also serving as a sensitive NMR probe (

This protocol utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] Unlike standard biphenyl syntheses, this protocol is optimized to prevent hydrodehalogenation (loss of chlorine atoms) and homocoupling, ensuring high regiochemical fidelity.

Strategic Analysis & Retrosynthesis

The target molecule consists of two distinct phenyl rings: a 3,4-dichlorophenyl moiety and a 4-chloro-3-fluorophenyl moiety.[1]

Retrosynthetic Logic: To maximize yield and utilize commercially available starting materials, the bond disconnection is made at the C1-C1' axis.[1]

-

Coupling Partner A (Nucleophile): 3,4-Dichlorophenylboronic acid.[1] (Electron-deficient, stable).[1]

-

Coupling Partner B (Electrophile): 4-Bromo-1-chloro-2-fluorobenzene.[1] (Bromide is more reactive than chloride, ensuring chemoselective oxidative addition at the C-Br bond without disturbing the C-Cl bonds).[1]

Reaction Scheme:

Figure 1: Synthetic pathway utilizing chemoselective oxidative addition at the aryl-bromide bond.[1]

Materials & Reagents

Purity Requirement: All solvents must be HPLC grade. Reagents should be >97% purity.

| Reagent / Solvent | Role | CAS No. | Equiv.[4] | Notes |

| 4-Bromo-1-chloro-2-fluorobenzene | Electrophile | 60811-21-4 | 1.0 | Limiting reagent. |

| 3,4-Dichlorophenylboronic acid | Nucleophile | 15096-36-3 | 1.2 | Slight excess to drive completion.[1] |

| Pd(dppf)Cl₂ • CH₂Cl₂ | Catalyst | 95464-05-4 | 0.03 | Preferred over Pd(PPh₃)₄ to reduce dehalogenation.[1] |

| Sodium Carbonate (Na₂CO₃) | Base | 497-19-8 | 2.5 | 2M Aqueous solution.[1] |

| Toluene | Solvent | 108-88-3 | N/A | Primary solvent (non-polar).[1] |

| Ethanol | Co-solvent | 64-17-5 | N/A | Promotes miscibility.[1] |